![molecular formula C9H12O3S2 B15287585 [4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
[4-(Methylsulfonothioyloxymethyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE is an organic compound with the molecular formula C9H12O3S2 and a molecular weight of 232.32 g/mol . This compound is known for its reactivity with thiols to form mixed disulfides . It is primarily used in biochemical research, particularly in the study of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE typically involves the reaction of 4-(hydroxymethyl)benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods .
Análisis De Reacciones Químicas
Types of Reactions
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms are not extensively documented.
Common Reagents and Conditions
Thiols: Reacts rapidly with thiols to form mixed disulfides.
Oxidizing Agents:
Major Products
Mixed Disulfides: Formed when reacting with thiols.
Aplicaciones Científicas De Investigación
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE is widely used in scientific research, particularly in the following fields:
Mecanismo De Acción
The primary mechanism of action for 4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE involves its reactivity with thiol groups. The compound reacts specifically and rapidly with thiols to form mixed disulfides, which can alter the function and structure of proteins and other biological molecules . This reactivity is utilized in various biochemical assays and research applications .
Comparación Con Compuestos Similares
Similar Compounds
4-(HYDROXYMETHYL)BENZYL METHANESULFONATE: Similar in structure but lacks the thiosulfonate group.
4-(HYDROXYMETHYL)BENZYL SULFONATE: Another related compound with different reactivity due to the absence of the thiosulfonate group.
Uniqueness
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE is unique due to its specific reactivity with thiols, which is not observed in the related compounds mentioned above . This makes it particularly valuable in biochemical research for studying protein function and structure .
Propiedades
Fórmula molecular |
C9H12O3S2 |
|---|---|
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
[4-(methylsulfonothioyloxymethyl)phenyl]methanol |
InChI |
InChI=1S/C9H12O3S2/c1-14(11,13)12-7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3 |
Clave InChI |
QPEGENFRUKPYRV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=S)OCC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)
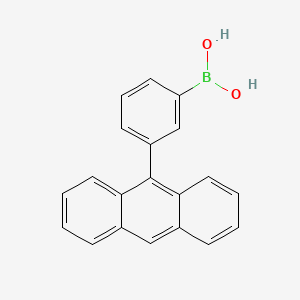
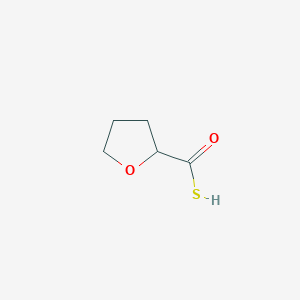
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
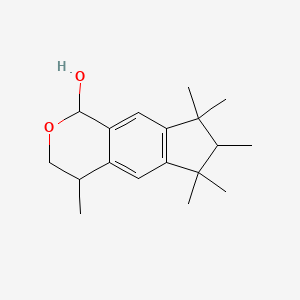
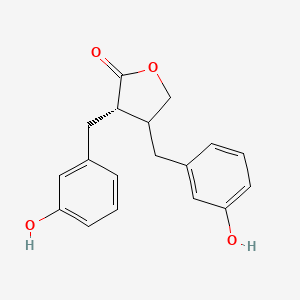
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)

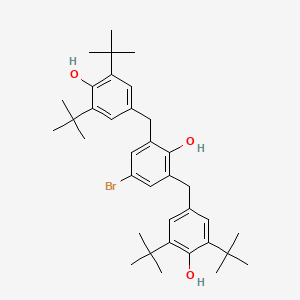


![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
